5-Amino-5-methylhexan-2-ol
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Overview
Description
5-Amino-5-methylhexan-2-ol is an organic compound with the molecular formula C7H17NO It is a primary amine and alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-5-methylhexan-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-methylhexan-2-one with ammonia or an amine under reducing conditions. The reaction typically requires a catalyst such as Raney nickel or palladium on carbon and is carried out under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 5-methylhexan-2-one in the presence of ammonia. This process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
5-Amino-5-methylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or substituted amines
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: 5-Methylhexan-2-one
Reduction: 5-Amino-5-methylhexane
Substitution: Various amides and substituted amines
Scientific Research Applications
5-Amino-5-methylhexan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 5-Amino-5-methylhexan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s activity in biochemical pathways, potentially affecting enzyme function and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-methylhexan-2-ol
- 5-Amino-3-methylhexan-2-ol
- 5-Amino-4-methylhexan-2-ol
Comparison
Compared to its similar compounds, 5-Amino-5-methylhexan-2-ol is unique due to the specific positioning of its amino and hydroxyl groups. This unique structure can result in different reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
88584-05-8 |
---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
5-amino-5-methylhexan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-6(9)4-5-7(2,3)8/h6,9H,4-5,8H2,1-3H3 |
InChI Key |
KHAIUJDFVOWPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)N)O |
Origin of Product |
United States |
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